Citreomontanine
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Overview
Description
Citreomontanine is a natural product found in Penicillium miczynskii and Penicillium pedemontanum with data available.
Scientific Research Applications
Biomimetic Synthesis and Biosynthetic Pathways
Citreomontanine has been a subject of interest in the context of biomimetic synthesis. A study by Asai et al. (2013) explored the biomimetic synthesis of novel α-pyrone polyketides from an endophytic Penicillium species in Catharanthus roseus. This research elucidated a plausible biosynthetic pathway for these compounds, highlighting the potential of this compound in understanding complex natural product synthesis.
Pharmacological Research
While direct studies on this compound's pharmacological applications are limited, related compounds have been investigated for their biological activity. For instance, citreoviridin, a compound structurally related to this compound, has been studied for its effects on human liver cells. Liu et al. (2015) found that citreoviridin induces ROS-dependent autophagic cell death, suggesting potential insights into the biological activities of related compounds, including this compound.
Properties
CAS No. |
74474-66-1 |
---|---|
Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-methoxy-5-methyl-6-[(1E,3E,5E,7E,9E,11E)-7,9,11-trimethyltrideca-1,3,5,7,9,11-hexaenyl]pyran-2-one |
InChI |
InChI=1S/C23H28O3/c1-7-17(2)14-19(4)15-18(3)12-10-8-9-11-13-21-20(5)22(25-6)16-23(24)26-21/h7-16H,1-6H3/b9-8+,12-10+,13-11+,17-7+,18-15+,19-14+ |
InChI Key |
OYWYCUVDFLSMOF-JLQIEDEZSA-N |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/C=C(\C)/C=C/C=C/C=C/C1=C(C(=CC(=O)O1)OC)C |
SMILES |
CC=C(C)C=C(C)C=C(C)C=CC=CC=CC1=C(C(=CC(=O)O1)OC)C |
Canonical SMILES |
CC=C(C)C=C(C)C=C(C)C=CC=CC=CC1=C(C(=CC(=O)O1)OC)C |
Synonyms |
citreomontanin citreomontanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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